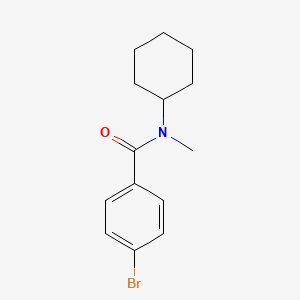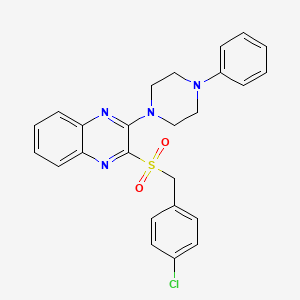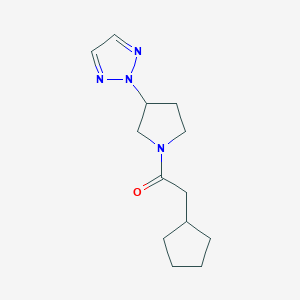
2-Methoxy-4,4-dimethylpentane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methoxy-4,4-dimethylpentane-1-thiol is a useful research compound. Its molecular formula is C8H18OS and its molecular weight is 162.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Thiolated Nanoparticles for Drug Delivery
Thiolated sub-100 nm organosilica nanoparticles, synthesized from 3-mercaptopropyltrimethoxysilane (MPTS), demonstrate excellent colloidal stability and the ability to adhere to ocular mucosal surfaces. This characteristic makes them particularly useful for drug delivery applications. These nanoparticles can undergo further modification, such as PEGylation, to alter their mucoadhesive properties, broadening their applicability in biomedical fields (Irmukhametova, Mun, & Khutoryanskiy, 2011).
Catalysis in Thiolation Reactions
Research into the thiolation of methanol with H2S over Al2O3 and WS2 catalysts, modified with cesium, highlights the potential of specific catalysts to drastically change the selectivity towards methanol thiolation. This process, which involves Lewis or Bronsted acid-base pairs, underlines the importance of thiolation reactions in the synthesis of chemicals and materials (Pashigreva et al., 2017).
Surface Chemistry and Polymerization
The study of polyaniline, poly(2-methoxyaniline), and poly(2,5-dimethoxyaniline) chemical deposition in situ on gold electrodes coated with thiol monolayers unveils the impact of surface-confined monomers on the deposition process. This research provides insights into the electronic properties of polymers and their potential applications in electrochemical devices (Mazur & Krysiński, 2001).
Environmental Applications
The development of green and environmentally friendly corrosion inhibitors, such as spirocyclopropane derivatives, for mild steel protection in HCl solutions, is a significant advancement in materials science. These compounds showcase effective corrosion inhibition, attributed to their adsorption onto iron surfaces, demonstrating the potential of organic molecules in protecting industrial materials (Chafiq et al., 2020).
Advanced Materials and Nanotechnology
The synthesis of methoxy poly(ethylene glycol) (PEG) functionalized polyhedral oligomeric silsesquioxane (POSS) nanoparticles and their incorporation into poly(ether-block-amide) multiblock copolymer membranes highlight the role of these materials in enhancing gas separation performance. This research indicates the effectiveness of structural modifications at the nanoscale in improving the functional properties of composite materials (Rahman et al., 2015).
Properties
IUPAC Name |
2-methoxy-4,4-dimethylpentane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18OS/c1-8(2,3)5-7(6-10)9-4/h7,10H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAHCRQACSQSKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(CS)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-allyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone]](/img/structure/B2576343.png)
![5-Tert-butyl-3-(4-chlorophenyl)-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2576344.png)


![N-[(2S)-1-Fluoropropan-2-yl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2576350.png)


![N-[[5-butylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2576353.png)


![(Z)-N-(5-Benzyl-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-2-yl)-2-cyano-3-(4-phenylmethoxyphenyl)prop-2-enamide](/img/structure/B2576356.png)


![N-(5-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2576365.png)
